molecular formula C15H10BrClF2O B1327796 4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone CAS No. 898750-82-8

4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone

Cat. No.: B1327796
CAS No.: 898750-82-8
M. Wt: 359.59 g/mol
InChI Key: TWCKHWLVVDGDHV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClF2O/c16-13-3-2-10(7-14(13)19)15(20)4-1-9-5-11(17)8-12(18)6-9/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCKHWLVVDGDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644960
Record name 1-(4-Bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-82-8
Record name 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Starting with 3-chloro-5-fluoroaniline, the compound undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation with 3-fluoropropiophenone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the final product.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Reduction: Formation of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropanol.

    Oxidation: Formation of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluorobenzoic acid.

Scientific Research Applications

4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique halogenated structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propiophenone Derivatives

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone
  • CAS : 898794-20-2
  • Formula : C₁₇H₁₆BrFO
  • Molecular Weight : 335.21 g/mol
  • Key Differences :
    • Replaces the 3-chloro-5-fluorophenyl group with a 2,4-dimethylphenyl moiety.
    • The methyl groups introduce steric bulk and electron-donating effects, reducing electrophilic reactivity compared to the chlorine/fluorine-substituted analog .
4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone
  • CAS : 1057678-47-3 (discontinued)
  • Key Differences :
    • Fluorine at the 2'-position instead of 3'-, altering steric interactions in molecular packing .
3-(4-Bromophenyl)-4'-fluoropropiophenone
  • Key Features: Lacks the 3-chloro-5-fluorophenyl group, simplifying the substitution pattern. Reduced halogen density lowers molecular weight (compared to 359.59 g/mol) and may enhance solubility in nonpolar solvents .

Substitution Pattern and Electronic Effects

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
Target Compound Br (4'), Cl (3), F (3',5) 359.59 Strong electron-withdrawing effects, high polarity
4'-Bromo-3-(3-methoxyphenyl)-3'-fluoro Br (4'), F (3'), OCH₃ (3) ~335 (estimated) Methoxy group donates electrons, reducing reactivity
3-(4-Bromophenyl)-4'-chloro Br (4), Cl (4') ~320 (estimated) Moderate electron withdrawal, balanced steric profile

Key Observations :

  • Halogen Density : The target compound’s trifluorinated and chlorinated structure enhances its polarity, making it less volatile but more prone to hydrolysis compared to methyl-substituted analogs .
  • Reactivity : Electron-withdrawing halogens (Cl, F) activate the ketone group for nucleophilic additions, whereas methoxy or methyl groups deactivate it .

Physicochemical and Spectroscopic Comparisons

Infrared (IR) Spectroscopy :
  • The target compound’s IR spectrum would show strong C=O stretching (~1700 cm⁻¹) and C-Br/C-F absorptions (~600–800 cm⁻¹), consistent with halogenated ketones . Methyl-substituted analogs (e.g., 3j, 3k in ) exhibit weaker halogen signals but prominent C-H stretches from tert-butyl groups (~2900 cm⁻¹).
Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : The target compound’s aromatic protons would display complex splitting due to adjacent fluorine atoms (e.g., ¹⁹F coupling), whereas methyl-substituted analogs show simplified patterns from symmetric substituents .
  • ¹³C NMR : Fluorine and chlorine atoms induce significant deshielding of adjacent carbons, contrasting with the shielding effects of methyl groups .

Biological Activity

4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone (CAS No. 898750-82-8) is a synthetic compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by the presence of bromine, chlorine, and fluorine substituents, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects.

  • Molecular Formula : C15H10BrClF2O
  • Molecular Weight : 359.59 g/mol
  • Structure : The compound features a propiophenone backbone with halogenated phenyl groups that may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that halogenated compounds can exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundHCT-1169.8
This compoundPC315.2

These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent.

Antibacterial Activity

The antibacterial properties of halogenated phenyl compounds have also been documented. In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Results of Antibacterial Testing

The minimum inhibitory concentrations (MIC) for the compound were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses moderate antibacterial activity, comparable to established antibiotics.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell signaling pathways and bacterial growth regulation. Studies suggest that halogenated compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis.

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